molecular formula C10H12O2 B140370 2-methyl-2-phenylpropanoic acid CAS No. 826-55-1

2-methyl-2-phenylpropanoic acid

Cat. No.: B140370
CAS No.: 826-55-1
M. Wt: 164.2 g/mol
InChI Key: YYEROYLAYAVZNW-UHFFFAOYSA-N
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Description

2-methyl-2-phenylpropanoic acid is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid with a melting point of 80-82°C and a boiling point of 146.5°C . This compound is known for its unique structure, which includes a phenyl group attached to an isobutyric acid moiety. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Safety and Hazards

2-Phenylisobutyric acid can cause skin irritation and strong eye irritation . Safety measures include washing skin thoroughly after handling, using protective gloves and eyewear, and seeking medical advice if skin or eye irritation occurs .

Future Directions

While specific future directions for 2-Phenylisobutyric acid are not available, it’s worth noting that it is used in the synthesis of Fexofenadine hydrochloride , suggesting potential applications in pharmaceutical synthesis.

Mechanism of Action

Target of Action

This compound is often used as a unique chemical in early discovery research

Mode of Action

It is known that in organic synthesis, it can be oxidized to 2-phenylacetone , which may further react to form various organic compounds .

Biochemical Pathways

It is known that this compound can be used as a raw material and intermediate in organic synthesis , suggesting it may participate in various biochemical reactions.

Pharmacokinetics

Its water solubility is low , which could impact its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-2-phenylpropanoic acid. For instance, its stability might be affected by temperature, pH, and light exposure .

Comparison with Similar Compounds

2-methyl-2-phenylpropanoic acid can be compared with other similar compounds, such as 2-Phenylpropanoic acid and 2-Phenylbutyric acid .

    2-Phenylpropanoic acid: This compound has a similar structure but lacks the isobutyric acid moiety.

    2-Phenylbutyric acid: This compound has an additional carbon atom in the side chain compared to this compound.

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEROYLAYAVZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231907
Record name 2-Phenylisobutyric acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-55-1
Record name 2-Methyl-2-phenylpropanoic acid
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Record name 2-Phenylisobutyric acid
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Record name 2-Phenylisobutyric acid
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Record name 2-Phenylisobutyric acid
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Record name 2-PHENYLISOBUTYRIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 4-[4-[4-(hydroxydiphenylmethyl-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetic acid, prepared in accordance with Example 12, and 300 mg of NaBH4 in 25 mL of CH3OH was stirred overnight at room temperature. The mixture was then concentrated in vacuo. The residue was partitioned between EtOAc and H2O. The aqueous portion was treated with concentrated HCl until pH 6, then extracted with EtOAc. The organics were concentrated in vacuo. The residue was dissolved in EtOAc, filtered, and concentrated in vacuo to an oil. The oil was dissolved in CH3OH and concentrated to a solid. The solid was slurried with EtOAc, filtered, and rinsed with EtOAc to afford 4-[4-[4-hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetic acid.
Name
4-[4-(hydroxydiphenylmethyl-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetic acid, prepared in accordance with Example 13, and 300 mg of NaBH4 in 25 mL of CH3OH is stirred overnight at room temperature. The mixture is then concentrated in vacuo. The residue is partitioned between EtOAc and H2O. The aqueous portion is treated with concentrated HCl until pH 6, then extracted with EtOAc. The organics are concentrated in vacuo. The residue is dissolved in EtOAc, filtered, and concentrated in vacuo to an oil. The oil is dissolved in CH3OH and concentrated to a solid. The solid is slurried with EtOAc, filtered, and rinsed with EtOAc to afford 4-[4-[4-hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetic acid.
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.10 mole (1 eq.) of α,α-dimethylphenylacetic acid methyl ester 2 in 150 mL of MeOH and 50 mL of water was added 1.02 mole (10. 1 eq.) of KOH pellets. After stirring at room temperature for 3.5 days, the methanol was stripped off by rotary evaporation. To the residual liquid was added 100 mL of water and enough concentrated HCl to bring to ˜pH 3. The aqueous solution was extracted with Et2O (3×100 mL). The combined organic layers were dried over MgSO4 and vacuum filtered. The filtrate was rotary evaporated and dried under vacuum to give a white solid as α,α-dimethylphenylacetic acid 3 (87-89%). Method D
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.02 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure of Example 1C, substituting the product of Example 9A for the product of Example 1B. 1H NMR (300 MHz, CDCl3): δ 7.33 (m, 5 H), 1.60 (s, 6 H).
Quantity
0 (± 1) mol
Type
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Reaction Step One
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product
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-phenylpropanoic acid
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2-methyl-2-phenylpropanoic acid
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2-methyl-2-phenylpropanoic acid
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2-methyl-2-phenylpropanoic acid
Reactant of Route 5
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Reactant of Route 6
2-methyl-2-phenylpropanoic acid
Customer
Q & A

Q1: The research paper mentions a "simplified" process for synthesizing 2-methyl-2'-phenylpropionic acid derivatives. What is significant about this simplification, and how does it contribute to the field?

A: The research article [] highlights a novel process for creating 2-methyl-2'-phenylpropionic acid derivatives, which are structurally similar to 2-Phenylisobutyric acid. This simplified method offers a more efficient and cost-effective way to produce these compounds on an industrial scale. [] This is significant because it paves the way for wider accessibility to these compounds for research and potential development as antihistamines.

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